Dabcyl-ktsavlqsgfrkme-edans

Description

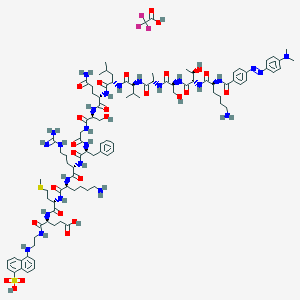

The exact mass of the compound this compound is 2194.9984914 g/mol and the complexity rating of the compound is 4450. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Properties

IUPAC Name |

(4S)-4-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-6-amino-2-[[4-[[4-(dimethylamino)phenyl]diazenyl]benzoyl]amino]hexanoyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxypropanoyl]amino]propanoyl]amino]-3-methylbutanoyl]amino]-4-methylpentanoyl]amino]-5-oxopentanoyl]amino]-3-hydroxypropanoyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-5-carbamimidamidopentanoyl]amino]hexanoyl]amino]-4-methylsulfanylbutanoyl]amino]-5-oxo-5-[2-[(5-sulfonaphthalen-1-yl)amino]ethylamino]pentanoic acid;2,2,2-trifluoroacetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C95H141N25O24S2.C2HF3O2/c1-53(2)48-71(113-93(140)79(54(3)4)116-81(128)55(5)105-92(139)74(52-122)115-94(141)80(56(6)123)117-89(136)66(25-14-16-43-97)107-82(129)58-29-31-59(32-30-58)118-119-60-33-35-61(36-34-60)120(7)8)90(137)111-69(37-39-76(98)124)87(134)114-73(51-121)84(131)104-50-77(125)106-72(49-57-20-11-10-12-21-57)91(138)109-67(27-19-44-103-95(99)100)86(133)108-65(24-13-15-42-96)85(132)112-70(41-47-145-9)88(135)110-68(38-40-78(126)127)83(130)102-46-45-101-64-26-17-23-63-62(64)22-18-28-75(63)146(142,143)144;3-2(4,5)1(6)7/h10-12,17-18,20-23,26,28-36,53-56,65-74,79-80,101,121-123H,13-16,19,24-25,27,37-52,96-97H2,1-9H3,(H2,98,124)(H,102,130)(H,104,131)(H,105,139)(H,106,125)(H,107,129)(H,108,133)(H,109,138)(H,110,135)(H,111,137)(H,112,132)(H,113,140)(H,114,134)(H,115,141)(H,116,128)(H,117,136)(H,126,127)(H4,99,100,103)(H,142,143,144);(H,6,7)/t55-,56+,65-,66-,67-,68-,69-,70-,71-,72-,73-,74-,79-,80-;/m0./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CEVTYCZVZYWVFB-LWSZPLOGSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(CCC(=O)N)C(=O)NC(CO)C(=O)NCC(=O)NC(CC1=CC=CC=C1)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCCN)C(=O)NC(CCSC)C(=O)NC(CCC(=O)O)C(=O)NCCNC2=CC=CC3=C2C=CC=C3S(=O)(=O)O)NC(=O)C(C(C)C)NC(=O)C(C)NC(=O)C(CO)NC(=O)C(C(C)O)NC(=O)C(CCCCN)NC(=O)C4=CC=C(C=C4)N=NC5=CC=C(C=C5)N(C)C.C(=O)(C(F)(F)F)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@@H](C(=O)N[C@@H](CO)C(=O)N[C@@H](C)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CO)C(=O)NCC(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CCC(=O)O)C(=O)NCCNC2=CC=CC3=C2C=CC=C3S(=O)(=O)O)NC(=O)[C@H](CCCCN)NC(=O)C4=CC=C(C=C4)N=NC5=CC=C(C=C5)N(C)C)O.C(=O)(C(F)(F)F)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C97H142F3N25O26S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

2195.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Dabcyl-ktsavlqsgfrkme-edans mechanism of action

An In-Depth Technical Guide to the Mechanism and Application of the Fluorogenic Protease Substrate: Dabcyl-KTSAVLQSGFRKME-EDANS

Executive Summary

This guide provides a detailed examination of the fluorogenic peptide substrate, this compound. It elucidates the core biochemical mechanism rooted in Fluorescence Resonance Energy Transfer (FRET) and details its primary application as a potent tool for the kinetic analysis of the SARS-CoV family 3C-like protease (3CLpro), also known as the Main Protease (Mpro). We will explore the enzyme's critical role in the viral life cycle, provide validated, step-by-step experimental protocols for its measurement, and discuss the broader context of FRET-based assays in drug discovery, drawing parallels with other key enzymes like Beta-secretase 1 (BACE1). This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this vital research tool.

The FRET Probe: A Molecular Spectroscopic Ruler

The functionality of this compound is governed by the photophysical principle of Fluorescence Resonance Energy Transfer (FRET). FRET is a distance-dependent, non-radiative energy transfer from an excited-state fluorescent donor molecule to a suitable acceptor molecule, or quencher.[1] This phenomenon acts as a "spectroscopic ruler," exquisitely sensitive to the distance between the donor and acceptor.

In this specific peptide, the components are:

-

Donor Fluorophore: EDANS (5-((2-Aminoethyl)amino)naphthalene-1-sulfonic acid). When excited at its characteristic wavelength (~336-355 nm), it is capable of emitting light at a longer wavelength (~455-538 nm).[2][3][4]

-

Acceptor Quencher: Dabcyl (4-((4-(Dimethylamino)phenyl)azo)benzoic acid). This chromophore has an absorption spectrum that significantly overlaps with the emission spectrum of EDANS.

-

Peptide Scaffold: The sequence KTSAVLQSGFRKME serves as the linker, holding the donor and quencher in close proximity and, crucially, containing the specific recognition and cleavage site for the target protease.[3]

In its intact state, the peptide holds the EDANS and Dabcyl moieties sufficiently close (typically within 1-10 nm) for efficient FRET to occur.[1] Upon excitation of EDANS, the energy is non-radiatively transferred to the Dabcyl quencher instead of being emitted as fluorescent light.[5] The result is a system with minimal to no fluorescence output. When a protease recognizes and cleaves the peptide sequence, the EDANS-containing fragment is liberated from the Dabcyl-containing fragment. This separation disrupts FRET, "unquenching" the EDANS fluorophore, which can now emit its characteristic fluorescence upon excitation.[3] This increase in fluorescence intensity is directly proportional to the rate of enzymatic cleavage, allowing for real-time kinetic analysis.[1][6]

Primary Biological Target: SARS-CoV Main Protease (3CLpro/Mpro)

While FRET peptides can be designed for various enzymes, the this compound sequence is a highly specific and extensively validated substrate for the 3C-like protease (3CLpro), also known as the Main Protease (Mpro), from the SARS-CoV family of coronaviruses, including SARS-CoV-2.[2][3][7][8]

Mechanism of Action in Viral Replication: The coronavirus genome is translated into two large polyproteins, pp1a and pp1ab.[9] These polyproteins are non-functional until they are proteolytically processed into individual, mature non-structural proteins (NSPs) that form the viral replication and transcription complex. 3CLpro is the key enzyme responsible for performing the majority of these cleavages.[9] It recognizes and cleaves the peptide bond at the C-terminal side of a glutamine residue, most commonly in the context of a Leu-Gln↓(Ser/Ala/Gly) sequence (where ↓ denotes the cleavage site).[9] The Dabcyl-KTSAVLQ↓SGFRKME-EDANS substrate mimics a natural cleavage site (specifically, the nsp4/nsp5 junction), making it an ideal tool for studying 3CLpro activity.[2][3][9]

By processing the polyprotein, 3CLpro is absolutely essential for the viral life cycle. Its inhibition halts viral replication, making it a prime and high-priority target for the development of antiviral therapeutics, such as Paxlovid™ (Nirmatrelvir).[2]

Sources

- 1. FRET Based Biosensor: Principle Applications Recent Advances and Challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ubpbio.com [ubpbio.com]

- 3. bpsbioscience.com [bpsbioscience.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. stemcell.com [stemcell.com]

- 6. listlabs.com [listlabs.com]

- 7. genscript.com [genscript.com]

- 8. ≥95% (HPLC), powder, FRET substrate of SARS-CoV Mpro | Sigma-Aldrich [sigmaaldrich.com]

- 9. researchgate.net [researchgate.net]

what is Dabcyl-ktsavlqsgfrkme-edans

An In-Depth Technical Guide to the BACE1 FRET Substrate: Dabcyl-KTSAVLQSGFRKME-EDANS

Introduction

In the landscape of neurodegenerative disease research, particularly Alzheimer's disease, the study of proteolytic enzymes plays a pivotal role. Among these, Beta-secretase 1 (BACE1), also known as memapsin-2 or beta-site amyloid precursor protein cleaving enzyme 1, is a primary therapeutic target. The enzymatic activity of BACE1 initiates the formation of amyloid-β (Aβ) peptides, which are central to the amyloid cascade hypothesis of Alzheimer's disease. To facilitate the discovery of BACE1 inhibitors, robust and sensitive assays are required. A key tool in this endeavor is the fluorogenic substrate, this compound.

This guide provides a comprehensive technical overview of this substrate, detailing its molecular components, mechanism of action, and application in enzymatic assays for BACE1. It is intended for researchers, scientists, and drug development professionals engaged in neurobiology and high-throughput screening.

Part 1: Molecular Components and Mechanism of Action

The efficacy of this compound as a reporter of BACE1 activity is rooted in the elegant principle of Förster Resonance Energy Transfer (FRET). This process involves the non-radiative transfer of energy from an excited-state fluorophore to a nearby quencher molecule. The substrate is a synthetic peptide engineered with a specific amino acid sequence that is recognized and cleaved by BACE1. Appended to the termini of this peptide are a fluorophore and a quencher, which form the FRET pair.

The Peptide Backbone: KTSAVLQSGFRKME

The core of the substrate is the 14-amino acid peptide sequence: Lys-Thr-Ser-Ala-Val-Leu-Gln-Ser-Gly-Phe-Arg-Lys-Met-Glu. This sequence is derived from the Swedish mutant of the amyloid precursor protein (APP), which is known to be more readily cleaved by BACE1. The enzyme recognizes and cleaves the peptide bond between the Leucine (Leu) and Glutamine (Gln) residues.

The Fluorophore: EDANS

Attached to the C-terminus of the peptide is the fluorophore EDANS (5-((2-Aminoethyl)amino)naphthalene-1-sulfonic acid). EDANS is a fluorescent compound that, when excited by light at a specific wavelength (typically around 340 nm), emits light at a longer wavelength (around 490-510 nm). In the context of the intact substrate, the fluorescence of EDANS is significantly suppressed.

The Quencher: Dabcyl

At the N-terminus of the peptide is the quencher molecule Dabcyl (4-((4-(Dimethylamino)phenyl)azo)benzoic acid). Dabcyl has an absorption spectrum that overlaps with the emission spectrum of EDANS. This spectral overlap allows Dabcyl to absorb the energy emitted by EDANS when the two are in close proximity, preventing the emission of light. This quenching is non-radiative, meaning the energy is dissipated as heat rather than light.

The FRET-Based Mechanism of Detection

The functionality of the substrate is a dynamic process directly linked to BACE1 enzymatic activity.

-

Intact State (Quenched): In its uncleaved form, the peptide backbone holds the EDANS fluorophore and the Dabcyl quencher in close proximity. When the EDANS molecule is excited, its emission energy is efficiently transferred to the nearby Dabcyl molecule and quenched. This results in a low background fluorescence signal.

-

Cleavage Event (Fluorescence): Upon the introduction of active BACE1, the enzyme binds to the substrate and cleaves the peptide at the specific Leu-Gln site. This cleavage event separates the EDANS-containing fragment from the Dabcyl-containing fragment.

-

Signal Generation: With the quencher no longer in close proximity, the energy from the excited EDANS is emitted as light. This results in a measurable increase in fluorescence intensity that is directly proportional to the rate of substrate cleavage by BACE1.

Caption: FRET mechanism of this compound for BACE1 activity detection.

Part 2: Experimental Protocol for BACE1 Activity Assay

This section outlines a typical protocol for measuring BACE1 activity using this compound in a 96-well plate format, suitable for inhibitor screening.

Materials and Reagents

-

BACE1 Enzyme (recombinant): Store at -80°C.

-

BACE1 Substrate (this compound): Typically supplied as a lyophilized powder or in DMSO. Store at -20°C or -80°C, protected from light.

-

Assay Buffer: 50 mM Sodium Acetate, pH 4.5.

-

Test Compounds (Inhibitors): Dissolved in DMSO.

-

96-well black, flat-bottom plates: Black plates are essential to minimize light scatter and background fluorescence.

-

Fluorescence plate reader: Capable of excitation at ~340 nm and emission detection at ~490 nm.

Step-by-Step Assay Protocol

-

Reagent Preparation:

-

Assay Buffer: Prepare a 50 mM sodium acetate solution and adjust the pH to 4.5 with acetic acid. This acidic pH is optimal for BACE1 activity.

-

BACE1 Enzyme Working Solution: Thaw the enzyme on ice. Dilute the enzyme stock to the desired final concentration (e.g., 1-5 U/mL) in cold assay buffer. Prepare this solution fresh just before use.

-

Substrate Working Solution: Prepare a stock solution of the substrate in DMSO (e.g., 1 mM). Dilute this stock solution in assay buffer to the desired final concentration (e.g., 10-20 µM). The final concentration should be near the Michaelis constant (Km) for accurate inhibitor studies.

-

Inhibitor Solutions: Prepare serial dilutions of the test compounds in DMSO. Then, dilute these into the assay buffer. The final DMSO concentration in the assay well should be kept low (<1%) to avoid affecting enzyme activity.

-

-

Assay Setup (per well):

-

Blank (No Enzyme): 20 µL of Substrate Working Solution + 80 µL of Assay Buffer.

-

Control (No Inhibitor): 20 µL of Substrate Working Solution + 20 µL of Assay Buffer (with DMSO vehicle) + 60 µL of BACE1 Enzyme Working Solution.

-

Inhibitor Test: 20 µL of Substrate Working Solution + 20 µL of Inhibitor Solution + 60 µL of BACE1 Enzyme Working Solution.

-

-

Reaction and Measurement:

-

Add the buffer, inhibitor solutions, and enzyme solution to the wells.

-

Pre-incubate the plate at 37°C for 10-15 minutes to allow inhibitors to bind to the enzyme.

-

Initiate the reaction by adding the Substrate Working Solution to all wells.

-

Immediately place the plate in the fluorescence reader, pre-set to 37°C.

-

Measure the fluorescence intensity kinetically every 60 seconds for 30-60 minutes. Use an excitation wavelength of 340 nm and an emission wavelength of 490 nm.

-

Caption: Standard workflow for a BACE1 inhibitor screening assay using a FRET substrate.

Part 3: Data Analysis and Interpretation

The kinetic data obtained from the fluorescence plate reader must be processed to determine enzyme activity and inhibitor potency.

Raw Data Processing

For each well, the raw data will be a series of fluorescence units (FU) over time. The initial phase of the reaction should be linear. The slope of this linear portion represents the reaction rate (V), calculated as ΔFU / Δtime.

Enzyme Kinetics

To determine the Michaelis-Menten constant (Km) and maximum velocity (Vmax) of BACE1 for this substrate, the assay should be run with a fixed enzyme concentration and varying substrate concentrations. The initial reaction rates (V₀) are then plotted against substrate concentration ([S]). The data can be fitted to the Michaelis-Menten equation:

V₀ = (Vmax * [S]) / (Km + [S])

Inhibitor Screening and IC50 Determination

For inhibitor studies, the percentage of inhibition is calculated for each inhibitor concentration using the following formula:

% Inhibition = [1 - (V_inhibitor / V_control)] * 100

Where:

-

V_inhibitor is the reaction rate in the presence of the inhibitor.

-

V_control is the reaction rate in the absence of the inhibitor (vehicle control).

The IC50 value, which is the concentration of an inhibitor required to reduce enzyme activity by 50%, is determined by plotting the % Inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

| Parameter | Description | Typical Value Range |

| Excitation λ | Wavelength to excite the EDANS fluorophore. | 335-345 nm |

| Emission λ | Wavelength to detect EDANS fluorescence emission. | 485-510 nm |

| Km | Michaelis constant; substrate concentration at ½ Vmax. | 5-15 µM |

| Assay pH | Optimal pH for BACE1 enzymatic activity. | 4.0-5.0 |

| Temperature | Optimal temperature for the enzymatic reaction. | 25-37 °C |

Part 4: Troubleshooting and Considerations

-

High Background Fluorescence: This can be caused by substrate degradation. Ensure the substrate is stored properly, protected from light and moisture. Always include a "no enzyme" blank to subtract background fluorescence.

-

Low Signal-to-Noise Ratio: This may indicate low enzyme activity or suboptimal assay conditions. Verify the enzyme's activity and optimize the concentrations of both enzyme and substrate. Ensure the pH of the buffer is correct.

-

Inner Filter Effect: At very high substrate concentrations, the substrate itself can absorb the excitation or emission light, leading to a non-linear relationship between fluorescence and product formation. It is crucial to work within a substrate concentration range where the fluorescence response is linear.

-

Compound Interference: Test compounds can be fluorescent themselves or can quench the fluorescence of EDANS. It is important to run controls with the test compounds in the absence of the enzyme to check for such interference.

Conclusion

This compound is a highly specific and sensitive FRET substrate that has become an invaluable tool for the study of BACE1. Its use in a well-designed enzymatic assay allows for the precise measurement of BACE1 activity and the high-throughput screening of potential inhibitors. A thorough understanding of its mechanism, proper execution of the experimental protocol, and careful data analysis are essential for obtaining reliable and reproducible results, thereby accelerating research and drug discovery efforts targeting Alzheimer's disease.

References

- AnaSpec, Inc. (2018). SensoLyte® 490 BACE1 Assay Kit.

- Ermolieff, J., et al. (2000). Proteolytic activation of memapsin 2 (beta-secretase) by cleavage at its propeptide junction. Journal of Biological Chemistry, 275(4), 2151-2155.

Introduction: Illuminating Protease Activity in Virological Research

An In-Depth Technical Guide to the Dabcyl-KTSAVLQSGFRKME-EDANS FRET Substrate for SARS-CoV 3C-like Protease

The study of viral proteases is a cornerstone of modern drug development, as these enzymes are often essential for viral replication and maturation. A powerful tool in this field is the use of fluorogenic substrates that employ Förster Resonance Energy Transfer (FRET) to provide real-time, quantitative measurements of enzyme activity.[1][2][3] This guide provides a detailed examination of a specific FRET substrate, this compound, a critical reagent in the investigation of the 3C-like protease (3CLPro), also known as the main protease (Mpro), from the SARS-CoV family of viruses, including SARS-CoV-2.[4][5][6][7] We will explore the fundamental principles of its operation, detailed experimental protocols for its use, and the interpretation of the data it generates, offering researchers a comprehensive resource for its application in high-throughput screening and kinetic studies.

Part 1: The Core Principle — A Tale of Two Molecules

At the heart of this substrate's function is Förster Resonance Energy Transfer (FRET), a quantum mechanical phenomenon that occurs between two light-sensitive molecules: a donor fluorophore and an acceptor chromophore.[8][9][10] FRET is a non-radiative energy transfer process, meaning the donor's excitation energy is passed directly to the acceptor without the emission of a photon.[1][2][8]

The Donor and Acceptor: EDANS and Dabcyl

This substrate utilizes the well-established FRET pair:

-

Donor (Fluorophore): EDANS (5-((2-Aminoethyl)amino)naphthalene-1-sulfonic acid). When excited by light, EDANS has the potential to emit fluorescent light.[1][11]

-

Acceptor (Quencher): Dabcyl (4-((4-(Dimethylamino)phenyl)azo)benzoic acid). Dabcyl is a non-fluorescent "dark quencher".[1][12] Its role is to absorb the energy transferred from EDANS and dissipate it as heat, preventing fluorescence emission.[12]

The efficiency of FRET is exquisitely sensitive to the distance between the donor and acceptor, decaying with the sixth power of the distance separating them.[1] This energy transfer is only efficient when the molecules are in very close proximity, typically within 10–100 Å (1–10 nanometers).[1][13]

The Mechanism of Action: From Quenched to Fluorescent

In the intact this compound peptide, the EDANS and Dabcyl molecules are held in close proximity at opposite ends of the peptide chain. When the EDANS fluorophore is excited with light, its energy is efficiently transferred to the nearby Dabcyl quencher.[14][15] This results in minimal to no fluorescence being detected.

When the target protease, SARS-CoV 3CLPro, is present, it recognizes and cleaves the specific peptide sequence. This cleavage separates the EDANS fluorophore from the Dabcyl quencher.[4] Once separated, the energy transfer from EDANS to Dabcyl is disrupted. Now, when EDANS is excited, it releases its energy as a photon of light, leading to a quantifiable increase in fluorescence.[3][14] This increase in fluorescence intensity is directly proportional to the rate of enzymatic cleavage, providing a direct measure of the protease's activity.[16][17]

Part 2: The Substrate — Specificity Encoded in Peptide Sequence

The power of this FRET system lies in the specificity conferred by the peptide linker, KTSAVLQSGFRKME . This sequence is not arbitrary; it mimics a natural cleavage site for the 3C-like protease of SARS-family coronaviruses.[4]

Enzyme Specificity and Cleavage Site

The SARS-CoV 3CL protease is a cysteine protease that plays a crucial role in the viral life cycle by cleaving the viral polyprotein into functional individual proteins. This process is essential for viral replication. The enzyme exhibits high specificity, primarily recognizing and cleaving the peptide bond following a glutamine (Q) residue. For the this compound substrate, the cleavage occurs specifically between the Glutamine (Q) and the Serine (S) .[4][7]

Spectral Properties and Kinetic Data

The efficiency of the Dabcyl-EDANS FRET pair is grounded in their spectral characteristics. There is a significant overlap between the fluorescence emission spectrum of EDANS and the absorption spectrum of Dabcyl, which is a primary requirement for efficient FRET.[1][11][14][15][18]

| Parameter | Wavelength/Value | Source(s) |

| EDANS Excitation Max | ~336 - 342 nm | [11][14][15][19] |

| EDANS Emission Max | ~455 - 496 nm | [11][14][15][19] |

| Dabcyl Absorption Max | ~453 - 472 nm | [1][11][14][15] |

| Enzyme Km | ~15 - 17 µM | [4][5][7] |

| Enzyme kcat | ~1.9 s⁻¹ | [4][7] |

Part 3: Experimental Protocol for 3CLPro Activity Assay

This section provides a robust, self-validating protocol for measuring SARS-CoV 3CLPro activity and screening for inhibitors using the this compound substrate in a 96-well plate format.

Reagent Preparation

-

Assay Buffer: Prepare a suitable buffer for 3CLPro activity. A commonly used buffer is 50 mM Tris-HCl, pH 7.3, 1 mM EDTA. Ensure the buffer is at room temperature before use.

-

Substrate Stock Solution: Dissolve the this compound peptide in 100% DMSO to create a concentrated stock solution (e.g., 10-20 mM).[7] Store this stock in small aliquots at -20°C or -80°C, protected from light to prevent photobleaching.[7]

-

Working Substrate Solution: On the day of the experiment, thaw a stock aliquot and dilute it in Assay Buffer to the desired final concentration. A typical working concentration is 20-50 µM.[20]

-

Enzyme Solution: Dilute the recombinant 3CLPro enzyme to the desired concentration in Assay Buffer. The optimal concentration should be determined empirically but is often in the nanomolar range (e.g., 100 nM).[7] Keep the enzyme on ice.

-

Inhibitor/Test Compound Solutions: Dissolve test compounds in DMSO to create stock solutions. Further dilute them in Assay Buffer to the desired concentrations for the assay. Ensure the final DMSO concentration in the reaction well does not exceed 1%, as higher concentrations can inhibit enzyme activity.[21]

Assay Setup (96-well black plate)

It is crucial to include proper controls to ensure the validity of the results. Prepare wells in duplicate or triplicate.

-

Negative Control (No Enzyme):

-

Add Assay Buffer.

-

Add Working Substrate Solution.

-

This well measures the background fluorescence of the uncleaved substrate.

-

-

Positive Control (Enzyme, No Inhibitor):

-

Add Assay Buffer (with equivalent DMSO concentration as inhibitor wells).

-

Add Enzyme Solution.

-

This well represents 100% enzyme activity.

-

-

Test Inhibitor Wells:

-

Add Inhibitor/Test Compound Solution.

-

Add Enzyme Solution.

-

-

Compound Interference Control (Optional but Recommended):

-

Add Inhibitor/Test Compound Solution.

-

Add Working Substrate Solution.

-

Do not add enzyme. This checks if the test compound is inherently fluorescent.

-

Experimental Workflow

Step-by-Step Procedure:

-

Plate Preparation: To the appropriate wells of a 96-well black microplate, add the test compounds, and/or the corresponding amount of Assay Buffer for control wells.

-

Enzyme Addition & Pre-incubation: Add the diluted 3CLPro enzyme solution to the "Positive Control" and "Test Inhibitor" wells. It is common practice to pre-incubate the enzyme with the inhibitor for a period (e.g., 15-30 minutes) at room temperature to allow for binding.

-

Reaction Initiation: Initiate the enzymatic reaction by adding the Working Substrate Solution to all wells. Mix gently, avoiding bubbles.

-

Kinetic Measurement: Immediately place the plate into a fluorescence microplate reader pre-set to the desired temperature (e.g., 37°C).[16]

-

Data Acquisition: Measure the fluorescence intensity at regular intervals (e.g., every 1-5 minutes) for a period of 30-60 minutes.[16] Use an excitation wavelength of approximately 340-355 nm and an emission wavelength of 490-538 nm.[5][7]

Part 4: Data Analysis and Interpretation

The output from the plate reader will be raw fluorescence units (RFU) over time.

-

Background Subtraction: For each time point, subtract the average RFU of the "Negative Control" (no enzyme) wells from all other wells.

-

Plotting the Data: Plot the background-subtracted RFU versus time for each condition. The "Positive Control" should show a steady increase in fluorescence over time.

-

Calculating Initial Velocity (V₀): Identify the initial linear portion of the curve for the "Positive Control" and each inhibitor concentration. The slope of this line represents the initial reaction velocity (V₀), typically expressed as RFU/minute.

-

Determining Percent Inhibition: Calculate the percentage of inhibition for each test compound concentration using the following formula:

% Inhibition = (1 - (V₀ of Inhibitor / V₀ of Positive Control)) * 100

By testing a range of inhibitor concentrations, a dose-response curve can be generated to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Conclusion

The this compound substrate is a highly specific and sensitive tool for the study of SARS-CoV family 3C-like proteases. Its design, rooted in the elegant principle of FRET, allows for a straightforward, continuous assay format that is amenable to high-throughput screening of potential antiviral inhibitors. By understanding the core principles of the FRET pair, the specificity of the peptide sequence, and the nuances of the experimental protocol, researchers can effectively leverage this substrate to accelerate the discovery of novel therapeutics against coronaviruses.

References

- Intermolecular Quenching of Edans/Dabcyl Donor–Acceptor FRET Pair. MDPI. [Link]

- Fluorescent Labeling Pairs with EDANS and DABCYL. LifeTein Peptide Blog. [Link]

- Spectral properties of EDANS-Dabcyl pair and the flowchart of the experimental design.

- Fluorescence Resonance Energy Transfer (FRET) for Molecular Analysis. [Link]

- Spectra of (a) absorption, (b) fluorescence excitation, and (c)...

- (PDF) Intermolecular Quenching of Edans/Dabcyl Donor–Acceptor FRET Pair. [Link]

- 3CL Protease (SARS-CoV-1 / SARS-CoV-2)

- Data Sheet - BACE1 FRET Assay Kit. BPS Bioscience. [Link]

- Enzyme assays based on FRET principle. Fluorogenic substrates are...

- Fluorescence Resonance Energy Transfer (FRET) Assays: An Insight into Molecular Interactions. [Link]

- BACE1 and BACE2 Enzymatic Activities in Alzheimer's Disease. PMC - NIH. [Link]

- Spectral properties of EDANS-Dabcyl pair and the flowchart of the experimental design. [Link]

- Fluorescence emission spectra of AEDANS-labeled skeletal muscle Factin.

- Video: Förster Resonance Energy Transfer (FRET). JoVE. [Link]

- A sensitive high throughput screening method for identifying small molecule stimulators of the core particle of the proteasome. PMC - NIH. [Link]

- Dabcyl-KTSAVLQSGFRKM-Glu(Edans). GenScript. [Link]

- Hydrodabcyl: A Superior Hydrophilic Alternative to the Dark Fluorescence Quencher Dabcyl.

- Förster resonance energy transfer (FRET)-based small-molecule sensors and imaging agents. RSC Publishing. [Link]

- BACE1 Assay Kit BACE1 71656. BPS Bioscience. [Link]

- Assay in Summary_ki. BindingDB. [Link]

- A cellular complex of BACE1 and γ-secretase sequentially generates Aβ from its full-length precursor. Journal of Cell Biology. [Link]

- Fluorescence Resonance Energy Transfer (FRET) Microscopy. Evident Scientific. [Link]

- This compound. UBPBio. [Link]

- BACE1 Assay Kit. BPS Bioscience. [Link]

- Development of Novel FRET Substrate for the Evaluation of β-Secretase (BACE1) and Its Application.

- Inhibitory Effects of Gliadin Hydrolysates on BACE1 Expression and APP Processing to Prevent Aβ Aggreg

- SAH Methyltransferase TR-FRET Assay. BellBrook Labs. [Link]

- This compound - Fluorescent Peptide / Protein Substr

- A Practical Guide to Single Molecule FRET. PMC - NIH. [Link]

- Key Steps to Follow in a FRET Experiment. Spectroscopy Online. [Link]

- What are Absorption, Excitation and Emission Spectra?. Edinburgh Instruments. [Link]

- Determination of protease cleavage site motifs using mixture-based oriented peptide libraries. PubMed. [Link]

- Identification and analysis of the cleavage site in a signal peptide using SMOTE, dagging, and feature selection methods. Molecular Omics (RSC Publishing). [Link]

- Proteome-derived, database-searchable peptide libraries for identifying protease cleavage sites. PubMed. [Link]

Sources

- 1. lifetein.com [lifetein.com]

- 2. Fluorescence Resonance Energy Transfer (FRET) for Molecular Analysis - Creative Proteomics [iaanalysis.com]

- 3. researchgate.net [researchgate.net]

- 4. bpsbioscience.com [bpsbioscience.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. genscript.com [genscript.com]

- 7. ubpbio.com [ubpbio.com]

- 8. Video: Förster Resonance Energy Transfer (FRET) [jove.com]

- 9. Förster resonance energy transfer (FRET)-based small-molecule sensors and imaging agents - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C9CS00318E [pubs.rsc.org]

- 10. Fluorescence Resonance Energy Transfer (FRET) Microscopy [evidentscientific.com]

- 11. mdpi.com [mdpi.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. assaygenie.com [assaygenie.com]

- 14. researchgate.net [researchgate.net]

- 15. Item - Spectral properties of EDANS-Dabcyl pair [45] and the flowchart of the experimental design. - Public Library of Science - Figshare [plos.figshare.com]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. bpsbioscience.com [bpsbioscience.com]

- 18. researchgate.net [researchgate.net]

- 19. Spectrum [EDANS] | AAT Bioquest [aatbio.com]

- 20. ubpbio.com [ubpbio.com]

- 21. bpsbioscience.com [bpsbioscience.com]

The Förster Radius of the Dabcyl-EDANS Pair: A Comprehensive Technical Guide

For researchers, scientists, and drug development professionals leveraging Förster Resonance Energy Transfer (FRET), the precise characterization of the donor-acceptor pair is paramount. This guide provides an in-depth technical exploration of the Förster radius (R₀) for the commonly employed Dabcyl-EDANS FRET pair. We will delve into the theoretical underpinnings of R₀, detail the requisite spectral parameters, and present a comprehensive guide to its calculation and experimental determination.

The Central Role of the Förster Radius in FRET

Förster Resonance Energy Transfer is a non-radiative energy transfer mechanism between an excited-state donor fluorophore and a ground-state acceptor molecule.[1] The efficiency of this energy transfer (E) is exquisitely sensitive to the distance between the donor and acceptor, making FRET a powerful "spectroscopic ruler" for measuring nanoscale distances, typically in the 1-10 nm range.[2][3] This relationship is defined by the Förster equation:

E = 1 / (1 + (r⁶ / R₀⁶))

where:

-

r is the distance between the donor and acceptor.

-

R₀ is the Förster radius.

The Förster radius, R₀, represents the distance at which the FRET efficiency is 50%.[4] It is a characteristic constant for a specific donor-acceptor pair in a given environment and is crucial for accurately translating FRET efficiency measurements into intermolecular distances. A published and commonly referenced Förster radius for the Dabcyl-EDANS pair is 3.3 nm .[4]

Theoretical Calculation of the Förster Radius (R₀)

The Förster radius is not an empirically fitted parameter but can be calculated from the photophysical properties of the donor and acceptor molecules and the medium in which they reside. The equation for calculating R₀ (in Angstroms) is as follows:

R₀ = 0.211 * [κ² * n⁻⁴ * QY_D * J(λ)]¹/⁶

Let's dissect each component of this equation:

-

κ² (Kappa squared): The Dipole Orientation Factor. This factor accounts for the relative orientation in space of the donor emission dipole and the acceptor absorption dipole. It can range from 0 to 4. For donor and acceptor molecules that are freely rotating and randomly oriented, κ² is assumed to be 2/3 .[5] This is a common assumption for small molecules in solution.

-

n: The Refractive Index of the Medium. This is the refractive index of the solvent or medium in which the FRET experiment is conducted. For most biological applications in aqueous buffers, the refractive index of water is used, which is approximately 1.33 .[5][6]

-

QY_D: The Fluorescence Quantum Yield of the Donor. The quantum yield of the donor (EDANS in this case) is the ratio of the number of photons emitted to the number of photons absorbed.[3] While EDANS is known to have a high quantum yield, a specific value is often context-dependent and should ideally be determined experimentally. For the purpose of this guide, we will discuss the methodology for its determination.

-

J(λ): The Spectral Overlap Integral. This integral quantifies the degree of overlap between the donor's fluorescence emission spectrum and the acceptor's absorption spectrum.[7] It is a critical factor, as significant overlap is a prerequisite for efficient FRET. J(λ) is calculated using the following equation:

J(λ) = ∫ F_D(λ) * ε_A(λ) * λ⁴ dλ

where:

-

F_D(λ) is the corrected fluorescence emission spectrum of the donor (EDANS), normalized so that the area under the curve is 1.

-

ε_A(λ) is the molar extinction coefficient of the acceptor (Dabcyl) at wavelength λ (in M⁻¹cm⁻¹).

-

λ is the wavelength (in nm).

-

Spectral Properties of EDANS and Dabcyl

A thorough understanding of the spectral characteristics of the donor and acceptor is the foundation for calculating the Förster radius.

| Parameter | EDANS (Donor) | Dabcyl (Acceptor) |

| Maximum Excitation Wavelength (λ_ex) | ~336-341 nm[8][9] | N/A (Quencher) |

| Maximum Emission Wavelength (λ_em) | ~471-490 nm[8][9] | N/A (Quencher) |

| Maximum Absorption Wavelength (λ_abs) | ~336 nm[9] | ~453-472 nm[2][8] |

| Molar Extinction Coefficient (ε) at λ_max | Not directly used in R₀ calculation | ~32,000 M⁻¹cm⁻¹ at 453 nm |

Experimental Determination of the Förster Radius

While theoretical calculation provides a valuable estimate, experimental determination or validation of R₀ is often necessary for rigorous quantitative FRET studies. This involves the systematic measurement of the required photophysical parameters.

Workflow for Experimental R₀ Determination

Detailed Experimental Protocols

-

Preparation of Stock Solution: Accurately weigh a known amount of Dabcyl and dissolve it in a suitable solvent (e.g., DMSO) to prepare a concentrated stock solution.

-

Serial Dilutions: Perform a series of accurate dilutions of the stock solution in the aqueous buffer to be used for the FRET experiments.

-

Absorbance Measurement: Using a calibrated spectrophotometer, measure the absorbance of each dilution at the absorption maximum of Dabcyl (~453 nm). Ensure the absorbance values fall within the linear range of the instrument (typically 0.1 - 1.0).

-

Beer-Lambert Law: Plot absorbance versus concentration. The slope of the resulting line, according to the Beer-Lambert Law (A = εcl), will be the molar extinction coefficient (ε) when the path length (l) is 1 cm.

The relative method, using a well-characterized fluorescence standard, is commonly employed.[10]

-

Selection of a Standard: Choose a fluorescence standard with a known quantum yield that absorbs and emits in a similar spectral region to EDANS. Quinine sulfate in 0.1 M H₂SO₄ (QY ≈ 0.54) is a common standard in this range.

-

Preparation of Solutions: Prepare a series of dilutions for both the EDANS sample and the quantum yield standard in the same solvent/buffer. The absorbance of these solutions at the excitation wavelength should be kept low (< 0.1) to avoid inner filter effects.

-

Absorbance and Emission Spectra: For each solution, measure the absorbance at the chosen excitation wavelength. Then, using a spectrofluorometer, record the corrected fluorescence emission spectrum.

-

Data Analysis:

-

Integrate the area under the corrected emission spectra for both the sample and the standard.

-

Plot the integrated fluorescence intensity versus absorbance for both the EDANS sample and the standard.

-

The quantum yield of the sample (QY_sample) can be calculated using the following equation:

QY_sample = QY_std * (m_sample / m_std) * (n_sample² / n_std²)

where:

-

QY_std is the quantum yield of the standard.

-

m_sample and m_std are the slopes of the lines from the plot of integrated fluorescence intensity versus absorbance for the sample and standard, respectively.

-

n_sample and n_std are the refractive indices of the sample and standard solutions, respectively (if the same solvent is used, this term becomes 1).

-

-

-

Acquire Spectra: Obtain the corrected fluorescence emission spectrum of EDANS and the molar absorption spectrum of Dabcyl in the desired buffer.

-

Normalize Donor Emission: Normalize the area under the EDANS emission spectrum to unity.

-

Point-by-Point Multiplication: For each wavelength (λ), multiply the normalized fluorescence intensity of EDANS (F_D(λ)) by the molar extinction coefficient of Dabcyl (ε_A(λ)) and by λ⁴.

-

Integration: Numerically integrate the resulting values across the entire spectral overlap range. This can be readily accomplished using spreadsheet software or specialized spectroscopic analysis programs.

Conclusion and Best Practices

The Förster radius of the Dabcyl-EDANS pair, with a reported value of approximately 3.3 nm, provides a reliable basis for a wide range of FRET-based assays.[4] However, for applications demanding high quantitative accuracy, a thorough understanding and, where necessary, experimental determination of the constituent parameters of the Förster radius are essential.

Key Considerations for Accurate R₀ Determination and Use:

-

Purity of Dyes: Ensure the use of highly purified EDANS and Dabcyl to avoid contributions from fluorescent or absorbing impurities.

-

Environmental Sensitivity: Be aware that the photophysical properties of fluorophores can be sensitive to their local environment (e.g., pH, polarity, viscosity). Characterize R₀ under conditions that mimic the final experimental setup.

-

Instrumentation: Utilize calibrated spectrophotometers and spectrofluorometers with appropriate correction for instrument response to ensure accurate spectral measurements.

-

Assumptions: Critically evaluate the validity of the assumed value of κ² = 2/3. If the dyes are constrained in their rotational freedom, this assumption may not hold, introducing significant error into distance calculations.

By adhering to these principles and methodologies, researchers can confidently employ the Dabcyl-EDANS FRET pair as a precise and reliable tool for elucidating molecular interactions and dynamics in their scientific pursuits.

References

- MiePlot.

- LifeTein. Fluorescent Labeling Pairs with EDANS and DABCYL. [Link]

- Deciphering Design Principles of Förster Resonance Energy Transfer-Based Protease Substrates: Thermolysin-Like Protease from Geobacillus stearothermophilus as a Test Case.

- ResearchGate.

- FRET - Advanced Practical Course M in Biophysics. [Link]

- Martins, C. D. F., et al. Intermolecular Quenching of Edans/Dabcyl Donor–Acceptor FRET Pair. Eng. Proc. 2019, 1, 37. [Link]

- van der Meer, B. W. Optimizing the Orientation Factor Kappa-Squared for More Accurate FRET Measurements. Biophysical Journal. [Link]

- Parrish, C.

- Guo, J., et al. A Simple, Rapid and Sensitive FRET Assay for Botulinum Neurotoxin Serotype B Detection. PLoS One. 2014, 9, e114124. [Link]

- Chemistry Online @ UTSC. Refractive Index Theory. [Link]

- Johnson, M. L., and Biltonen, R. L.

- ResearchGate. Spectral properties of EDANS-Dabcyl pair and the flowchart of the experimental design. [Link]

- Castanheira, E. B. S., et al. Simple Estimation of Förster Resonance Energy Transfer (FRET) Orientation Factor Distribution in Membranes. Membranes. [Link]

- Zhang, L., et al. Controlled transition dipole alignment of energy donor and energy acceptor molecules in doped organic crystals, and the effect on intermolecular Förster energy transfer. Physical Chemistry Chemical Physics. [Link]

- ResearchGate. Distribution of the orientation factor κ² Shown is the random... [Link]

- Würth, C., et al. Relative and absolute determination of fluorescence quantum yields of transparent samples.

- ISS.

- UCI Department of Chemistry. A Guide to Recording Fluorescence Quantum Yields. [Link]

- Edinburgh Instruments. Guide for the Measurements of Absolute Quantum Yields of Liquid Samples. [Link]

- JASCO Global. Fluorescence quantum yield measurement. [Link]

- MDPI. Intermolecular Quenching of Edans/Dabcyl Donor–Acceptor FRET Pair. [Link]

- De Belder, G., et al. A new and versatile fluorescence standard for quantum yield determination. Physical Chemistry Chemical Physics. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. lifetein.com [lifetein.com]

- 3. Deciphering Design Principles of Förster Resonance Energy Transfer-Based Protease Substrates: Thermolysin-Like Protease from Geobacillus stearothermophilus as a Test Case - PMC [pmc.ncbi.nlm.nih.gov]

- 4. cpcscientific.com [cpcscientific.com]

- 5. Förster Resonance Energy Transfer Mapping: A New Methodology to Elucidate Global Structural Features - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. apcmbp.uni-koeln.de [apcmbp.uni-koeln.de]

- 8. Item - Spectral properties of EDANS-Dabcyl pair [45] and the flowchart of the experimental design. - Public Library of Science - Figshare [plos.figshare.com]

- 9. researchgate.net [researchgate.net]

- 10. chem.uci.edu [chem.uci.edu]

An In-depth Technical Guide to Utilizing Dabcyl-KTSAVLQSGFRKME-Edans for 3CL Protease Research

This guide provides a comprehensive technical overview and detailed protocols for the application of the fluorogenic substrate, Dabcyl-KTSAVLQSGFRKME-Edans, in the study of 3C-like protease (3CLpro), a critical enzyme in the life cycle of coronaviruses. This document is intended for researchers, scientists, and drug development professionals engaged in antiviral research and high-throughput screening for 3CL protease inhibitors.

The Critical Role of 3CL Protease and the Power of FRET-Based Assays

The 3C-like protease (3CLpro), also known as the main protease (Mpro), is an essential enzyme for the replication of coronaviruses, including SARS-CoV-2.[1][2] Upon viral entry into a host cell, the viral RNA is translated into large polyproteins that must be cleaved into functional individual proteins for viral replication to proceed.[1] 3CLpro is responsible for the majority of these cleavage events, making it an attractive target for the development of antiviral therapeutics.[2][3] A key advantage of targeting 3CLpro is its unique cleavage specificity, which is highly divergent from that of human proteases, minimizing the potential for off-target effects.[1][4]

Fluorescence Resonance Energy Transfer (FRET) based assays have become an indispensable tool for studying protease activity and for high-throughput screening of potential inhibitors.[5][6] These assays offer high sensitivity, continuous monitoring of enzymatic reactions, and are readily adaptable to automated platforms.[7][8]

The this compound Substrate: A Closer Look

The this compound peptide is a highly specific and sensitive fluorogenic substrate designed for the study of 3CL protease.[9][10][11] Its design leverages the principles of FRET to generate a fluorescent signal that is directly proportional to protease activity.[12][13]

Mechanism of Action:

The substrate consists of a 14-amino acid peptide sequence (KTSAVLQSGFRKME) flanked by a fluorophore, Edans (5-((2-Aminoethyl)amino)naphthalene-1-sulfonic acid), and a quencher, Dabcyl (4-((4-(Dimethylamino)phenyl)azo)benzoic acid).[5][12]

-

In the intact substrate: The Edans fluorophore and the Dabcyl quencher are in close proximity. When the Edans molecule is excited by an external light source, the energy is non-radiatively transferred to the Dabcyl molecule, which dissipates the energy as heat, effectively quenching the fluorescence emission of Edans.[5][14] This results in a low fluorescence signal.

-

Upon cleavage by 3CL protease: The protease recognizes and cleaves the peptide bond between the Glutamine (Q) and Serine (S) residues within the sequence (AVLQ↓SGFR).[12][13] This cleavage event separates the Edans fluorophore from the Dabcyl quencher.

-

Signal Generation: With the quencher no longer in close proximity, the excitation of Edans results in the emission of a fluorescent signal.[14] The increase in fluorescence intensity over time is directly proportional to the rate of substrate cleavage and, therefore, the activity of the 3CL protease.[12][13]

Caption: FRET mechanism of this compound cleavage by 3CL protease.

Quantitative Data and Assay Parameters

The following table summarizes key quantitative data for the this compound substrate and typical parameters for a 3CL protease assay.

| Parameter | Value | Reference(s) |

| Substrate Properties | ||

| Molecular Formula | C₉₅H₁₄₁N₂₅O₂₄S₂ | [9] |

| Molecular Weight | ~2081.4 g/mol | [9][10] |

| Kinetic Parameters (SARS-CoV 3CLpro) | ||

| K_m | 17 µM | [15][16] |

| k_cat | 1.9 s⁻¹ | [15] |

| Kinetic Parameters (SARS-CoV-2 3CLpro) | ||

| K_m | 10.5 ± 3.2 µM | [17] |

| k_cat | 2.2 ± 0.3 s⁻¹ | [17] |

| k_cat/K_m | 0.21 µM⁻¹s⁻¹ | [17] |

| Optical Properties | ||

| Excitation Wavelength (λex) | 335-360 nm | [17][18][19] |

| Emission Wavelength (λem) | 460-538 nm | [17][18][19] |

| Assay Conditions | ||

| Recommended pH | 7.0 - 7.5 | [17][20] |

| Reducing Agent | 1 mM DTT | [12][21] |

| Typical Substrate Concentration | 20-50 µM | [16] |

| Typical Enzyme Concentration | 35 nM | [17] |

Detailed Experimental Protocol

This section provides a step-by-step methodology for performing a 3CL protease activity assay using the this compound substrate.

Caption: Experimental workflow for a 3CL protease FRET assay.

4.1. Reagent Preparation

-

Assay Buffer: Prepare a suitable assay buffer. A commonly used buffer is 20 mM Bis-Tris at pH 7.0.[17] A pH of 7.5 is also recommended for optimal enzyme activity.[20]

-

Reducing Agent: Just before use, add Dithiothreitol (DTT) to the assay buffer to a final concentration of 1 mM.[12][21] This is crucial to maintain the cysteine protease in its active, reduced state.

-

Substrate Stock Solution: Dissolve the this compound substrate in DMSO to prepare a concentrated stock solution (e.g., 10 mM). Store this stock solution at -20°C, protected from light.[16]

-

Enzyme Stock Solution: Prepare a stock solution of purified 3CL protease in a suitable storage buffer (e.g., containing glycerol for stability). The specific concentration will depend on the activity of the enzyme preparation.

4.2. Assay Procedure (96-well or 384-well plate format)

All samples and controls should be tested in duplicate or triplicate.

-

Plate Setup: Add the appropriate volume of assay buffer (with DTT) to each well of a black, solid-bottom microplate.

-

Compound Addition: Add the test compounds (potential inhibitors) dissolved in DMSO to the designated wells. For control wells, add an equivalent volume of DMSO. The final DMSO concentration in the assay should typically be kept below 1%.

-

Enzyme Addition: Dilute the 3CL protease stock solution in the assay buffer to the desired final concentration (e.g., 70 nM for a 2x working solution). Add the diluted enzyme to all wells except for the "no enzyme" control wells.

-

Pre-incubation: Gently mix the contents of the plate and pre-incubate for 15-30 minutes at room temperature.[1] This allows for the interaction between the enzyme and any potential inhibitors.

-

Reaction Initiation: Dilute the substrate stock solution in the assay buffer to the desired final concentration (e.g., 40-100 µM for a 2x working solution). Initiate the enzymatic reaction by adding the diluted substrate to all wells.

-

Fluorescence Measurement: Immediately place the plate in a fluorescence microplate reader and measure the fluorescence intensity kinetically over a period of 30-60 minutes. Use an excitation wavelength of approximately 340-360 nm and an emission wavelength of 460-538 nm.[1][17]

4.3. Data Analysis

-

Plot Data: For each well, plot the relative fluorescence units (RFU) against time.

-

Calculate Initial Velocity: Determine the initial velocity (V₀) of the reaction by calculating the slope of the linear portion of the curve.

-

Determine Percentage Inhibition: Calculate the percentage of inhibition for each test compound concentration using the following formula: % Inhibition = [1 - (V₀_inhibitor / V₀_control)] * 100

-

Calculate IC₅₀: Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Troubleshooting and Considerations

-

Low Signal or No Activity:

-

High Background Fluorescence:

-

Compound Interference: Some test compounds may be fluorescent themselves. Always include controls with the compound but without the enzyme to assess background fluorescence.

-

Pipetting Errors: Variations in pipetting can introduce errors. Use precise pipetting techniques to minimize variability.[22]

-

-

Assay Standardization:

-

Due to variations in enzyme preparations and assay conditions between laboratories, it is crucial to standardize assays for consistent and comparable results, especially when screening for inhibitors.[3]

-

Conclusion

The this compound fluorogenic substrate provides a robust and sensitive tool for the kinetic characterization of 3CL protease and for the high-throughput screening of potential inhibitors. By understanding the principles of the FRET-based assay and adhering to a well-defined experimental protocol, researchers can generate reliable and reproducible data to accelerate the discovery and development of novel antiviral therapies targeting this critical viral enzyme.

References

- National Center for Biotechnology Information. (n.d.). SARS-CoV-2 3CL Protease Enzyme Assay. NCBI.

- ResearchGate. (n.d.). Substrate specificities of SARS CoV-2 3CLpro and PLpro. ResearchGate.

- LifeTein. (2025, June 12). Fluorescent Labeling Pairs with EDANS and DABCYL. LifeTein Peptide Blog.

- ResearchGate. (n.d.). 3CL Pro protease activity using specific fluorogenic peptide and casein. ResearchGate.

- Hsu, J. T. A., et al. (2020). Kinetic Characterization and Inhibitor Screening for the Proteases Leading to Identification of Drugs against SARS-CoV-2. mBio, 11(6).

- BPS Bioscience. (n.d.). 3CL Protease, Untagged (SARS-CoV-2) Assay Kit. BPS Bioscience.

- BPS Bioscience. (n.d.). 3CL Protease (T21I, S144A) (SARS-CoV-2) Assay Kit. BPS Bioscience.

- ResearchGate. (n.d.). Establishment of the new FRET CFP::YFP-based 3CLpro activity assay. ResearchGate.

- PubMed. (n.d.). Identification of SARS-CoV-2 PLpro and 3CLpro human proteome substrates using substrate phage display coupled with protein network analysis. PubMed.

- ResearchGate. (n.d.). Determination of SARS-CoV 3CL pro proteolytic rate using the protein. ResearchGate.

- BPS Bioscience. (n.d.). 3CL Protease (SARS-CoV-1) Assay Kit. BPS Bioscience.

- Chen, Y. W., et al. (2005). Screening of drugs by FRET analysis identifies inhibitors of SARS-CoV 3CL protease. Biochemical and Biophysical Research Communications, 333(1), 194–199.

- St. John, S. E., et al. (2015). Evaluating the 3C-like protease activity of SARS-Coronavirus: Recommendations for standardized assays for drug discovery. Virus Research, 203, 19–28.

- BPS Bioscience. (n.d.). 3CL Protease (P252L) (SARS-CoV-2) Assay Kit. BPS Bioscience.

- Melano, I., Lo, Y. C., & Su, W. C. (2023). Characterization of host substrates of SARS-CoV-2 main protease. Frontiers in Cellular and Infection Microbiology, 13, 1243125.

- LifeTein. (n.d.). This compound. LifeTein.

- Chen, C. H., et al. (2022). Development of a colorimetric assay for the detection of SARS-CoV-2 3CLpro activity. Biochemical Journal, 479(8), 901–920.

- BPS Bioscience. (n.d.). 3CL Protease (B.1.1.529, Omicron Variant) (SARS-CoV-2) Assay Kit. BPS Bioscience.

- ResearchGate. (n.d.). In vitro FRET based assay. ResearchGate.

- Cambridge Bioscience. (n.d.). This compound (TFA) - MedChem Express. Cambridge Bioscience.

- Lee, H., & Kim, J. (2012). Analysis of Protease Activity Using Quantum Dots and Resonance Energy Transfer. Sensors, 12(4), 4816–4830.

- Kuo, C. J., et al. (2004). Characterization of SARS main protease and inhibitor assay using a fluorogenic substrate. Biochemical and Biophysical Research Communications, 318(4), 862–867.

- Chuck, C. P., et al. (2010). Profiling of Substrate Specificity of SARS-CoV 3CLpro. PLoS ONE, 5(10), e13197.

- Ubiquitin-Proteasome Biotechnologies. (n.d.). This compound. Ubiquitin-Proteasome Biotechnologies.

- ResearchGate. (n.d.). The fluorogenic substrate used for SARS-CoV 3CL protease inhibition. ResearchGate.

- Shcherbakov, D. N., et al. (2023). The main protease 3CLpro of the SARS-CoV-2 virus: how to turn an enemy into a helper. Bio-protocol, 13(12), e4721.

- ResearchGate. (n.d.). Summary of SARS-CoV 3CLpro substrate specificity at P5 to P3' positions. ResearchGate.

- Lages, A., et al. (2018). Intermolecular Quenching of Edans/Dabcyl Donor–Acceptor FRET Pair. Molbank, 2018(4), M1018.

- Jin, Y., et al. (2013). A sensitive high throughput screening method for identifying small molecule stimulators of the core particle of the proteasome. PLoS ONE, 8(9), e72002.

- Immunomart. (n.d.). This compound TFA. Immunomart.

- Aurora Biolabs. (n.d.). SARS-CoV-2 Mpro (3CL Protease) Assay Kit. Aurora Biolabs.

- Lee, C. C., et al. (2023). Development of FRET and Stress Granule Dual-Based System to Screen for Viral 3C Protease Inhibitors. International Journal of Molecular Sciences, 24(7), 6338.

- Liu, A. P., et al. (2017). Recent developments in protease activity assays and sensors. Analyst, 142(9), 1389–1407.

- Scite. (n.d.). Screening of drugs by FRET analysis identifies inhibitors of SARS-CoV 3CL protease. Scite.

- Rezen, T., et al. (2021). High-Throughput Fluorescent Assay for Inhibitor Screening of Proteases from RNA Viruses. Molecules, 26(11), 3230.

- Wang, Y., et al. (2021). Exploration of SARS-CoV-2 3CLpro Inhibitors by Virtual Screening Methods, FRET Detection, and CPE Assay. Journal of Chemical Information and Modeling, 61(12), 5949–5959.

- Konwar, M., et al. (2021). Considerations for the discovery and development of 3-chymotrypsin-like cysteine protease inhibitors targeting SARS-CoV-2 infection. RSC Medicinal Chemistry, 12(5), 693–707.

- BPS Bioscience. (n.d.). 3CL Protease (MERS-CoV) Inhibitor Screening Assay Kit. BPS Bioscience.

- Zhang, Y., et al. (2023). Discovery of Small Molecules Targeting Norovirus 3CL Protease by Multi-Stage Virtual Screening. International Journal of Molecular Sciences, 24(13), 10833.

- Wang, J., et al. (2022). Discovery of novel SARS-CoV-2 3CL protease covalent inhibitors using deep learning-based screen. Computational and Structural Biotechnology Journal, 20, 5270–5279.

- UCL Discovery. (2021, May 17). An Integrated Computational and Experimental Approach to Identifying Inhibitors for SARS-CoV-2 3CL Protease. UCL Discovery.

Sources

- 1. ncbi.nlm.nih.gov [ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Considerations for the discovery and development of 3-chymotrypsin-like cysteine protease inhibitors targeting SARS-CoV-2 infection - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. lifetein.com [lifetein.com]

- 6. Analysis of Protease Activity Using Quantum Dots and Resonance Energy Transfer [thno.org]

- 7. Screening of drugs by FRET analysis identifies inhibitors of SARS-CoV 3CL protease - PMC [pmc.ncbi.nlm.nih.gov]

- 8. High-Throughput Fluorescent Assay for Inhibitor Screening of Proteases from RNA Viruses - PMC [pmc.ncbi.nlm.nih.gov]

- 9. lifetein.com [lifetein.com]

- 10. ≥95% (HPLC), powder, FRET substrate of SARS-CoV Mpro | Sigma-Aldrich [sigmaaldrich.com]

- 11. This compound (TFA) - MedChem Express [bioscience.co.uk]

- 12. bpsbioscience.com [bpsbioscience.com]

- 13. bpsbioscience.com [bpsbioscience.com]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. ubpbio.com [ubpbio.com]

- 17. journals.asm.org [journals.asm.org]

- 18. bpsbioscience.com [bpsbioscience.com]

- 19. researchgate.net [researchgate.net]

- 20. Evaluating the 3C-like protease activity of SARS-Coronavirus: Recommendations for standardized assays for drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 21. bpsbioscience.com [bpsbioscience.com]

- 22. Protein Assays and Quantitation Support—Troubleshooting | Thermo Fisher Scientific - KR [thermofisher.com]

The Role of Dabcyl-KTSAVLQSGFRKME-Edans in Advancing COVID-19 Research: A Technical Guide

Introduction: A Crucial Tool in the Fight Against SARS-CoV-2

The emergence of the COVID-19 pandemic necessitated the rapid development of antiviral therapies. A key target in this endeavor has been the SARS-CoV-2 main protease (Mpro), also known as 3C-like protease (3CLpro). This enzyme is essential for the virus's life cycle, as it cleaves viral polyproteins into functional units, making it an attractive target for drug development.[1] The fluorogenic peptide substrate, Dabcyl-KTSAVLQSGFRKME-Edans, has become a cornerstone in the high-throughput screening for and characterization of Mpro inhibitors.[2] This guide provides an in-depth technical overview of this critical research tool for scientists and drug development professionals.

At its core, this compound is a 14-amino-acid peptide sequence specifically designed to be recognized and cleaved by SARS-CoV-2 Mpro.[3][4] Its utility in research stems from its clever design as a FRET (Fluorescence Resonance Energy Transfer) pair. The peptide is flanked by two key molecules: a Dabcyl quencher at one end and an Edans fluorophore at the other.[2] In its intact state, the close proximity of Dabcyl to Edans results in the quenching of the Edans fluorescence. However, upon cleavage by Mpro between the glutamine (Q) and serine (S) residues, the Edans fluorophore is liberated from the quenching effect of Dabcyl, leading to a significant increase in fluorescence.[2][3] This direct relationship between enzyme activity and fluorescent output forms the basis of a highly sensitive and continuous assay for Mpro activity.[4]

Mechanism of Action: Visualizing the FRET-Based Assay

The elegance of the this compound substrate lies in its simplicity and direct correlation between proteolytic activity and a measurable signal. The following diagram illustrates the FRET mechanism that underpins its function.

Caption: FRET mechanism of this compound cleavage by Mpro.

Experimental Protocol: A Step-by-Step Guide to the Mpro Activity Assay

This section provides a detailed methodology for conducting a fluorogenic in vitro activity assay for SARS-CoV-2 Mpro using the this compound substrate. The protocol is designed for a 96- or 384-well plate format, suitable for high-throughput screening.

Reagent Preparation and Storage

| Reagent | Stock Concentration | Solvent | Storage | Notes |

| This compound | 10-20 mM | DMSO | -20°C, protected from light | Aliquot to avoid repeated freeze-thaw cycles.[2] |

| SARS-CoV-2 Mpro (recombinant) | 1-5 mg/mL | Appropriate storage buffer (e.g., containing Tris, NaCl, EDTA, DTT, and glycerol) | -80°C | Aliquot for single use to maintain enzyme activity. |

| Assay Buffer | 1X | Aqueous | 4°C | A common formulation is 20 mM Tris-HCl (pH 7.3), 100 mM NaCl, 1 mM EDTA, and 1 mM DTT.[5] |

| Dithiothreitol (DTT) | 1 M | Water | -20°C | Add fresh to the assay buffer before use. Mpro is a cysteine protease and requires a reducing environment for optimal activity.[6] |

| DMSO | N/A | N/A | Room Temperature | Ensure high purity for minimal interference. |

Assay Procedure

-

Prepare the Assay Plate :

-

For inhibitor screening, pre-dispense test compounds dissolved in DMSO into the wells of a black, clear-bottom microplate. Include appropriate controls:

-

Negative Control (No Inhibition) : DMSO only.

-

Positive Control (Full Inhibition) : A known Mpro inhibitor (e.g., GC376).

-

No Enzyme Control : DMSO and substrate only, to measure background fluorescence.

-

-

The final concentration of DMSO in the assay should be kept low (typically ≤1%) to avoid affecting enzyme activity.

-

-

Enzyme Preparation :

-

Thaw the Mpro enzyme aliquot on ice.

-

Dilute the enzyme to the desired final concentration in pre-chilled assay buffer. The optimal enzyme concentration should be determined empirically but is often in the low nanomolar range (e.g., 5-50 nM).[7]

-

-

Initiate the Reaction :

-

Add the diluted enzyme solution to each well of the assay plate containing the test compounds or DMSO controls.

-

Incubate the plate for a pre-determined time (e.g., 15-30 minutes) at room temperature or 37°C to allow for inhibitor binding to the enzyme.[5]

-

-

Substrate Addition :

-

Prepare the this compound substrate solution by diluting the stock in assay buffer to the desired final concentration. A common working concentration is in the range of 20-50 µM.[7]

-

Add the substrate solution to all wells to start the enzymatic reaction.

-

-

Fluorescence Measurement :

Workflow Diagram

Caption: High-throughput screening workflow for SARS-CoV-2 Mpro inhibitors.

Data Analysis and Interpretation

The primary output of the assay is the rate of increase in fluorescence, which is directly proportional to the Mpro activity.

-

Percentage Inhibition : The inhibitory effect of a test compound is typically calculated as a percentage of the uninhibited control (DMSO) after subtracting the background fluorescence (no enzyme control).

% Inhibition = (1 - (RFU_inhibitor - RFU_background) / (RFU_DMSO - RFU_background)) * 100

-

IC50 Determination : For hit compounds, a dose-response curve is generated by testing a range of inhibitor concentrations. The IC50 value, which is the concentration of inhibitor required to reduce enzyme activity by 50%, can then be determined by fitting the data to a suitable sigmoidal dose-response model.

-

Kinetic Parameters : For more in-depth characterization, the Michaelis-Menten constant (Km) and catalytic rate constant (kcat) can be determined by measuring the initial reaction rates at varying substrate concentrations. The Km for this compound with SARS-CoV-2 Mpro has been reported to be in the micromolar range.[3]

Causality Behind Experimental Choices and Troubleshooting

-

Choice of Buffer : The assay is typically performed at a neutral pH (around 7.0-8.0) as Mpro exhibits optimal activity in this range.[3] The inclusion of EDTA helps to chelate divalent metal ions that could interfere with the assay.

-

The Critical Role of DTT : Mpro is a cysteine protease with a catalytic dyad involving a cysteine residue.[6] The reducing agent DTT is essential to maintain the cysteine in its reduced, active state. Omission of DTT can lead to oxidation of the catalytic cysteine and a significant loss of enzyme activity.

-

Compound Interference : A common challenge in fluorescence-based assays is interference from test compounds that are themselves fluorescent or act as quenchers. It is crucial to run control experiments to identify such compounds. A counterscreen without the Mpro enzyme can help identify autofluorescent compounds.

-

Enzyme Stability : Recombinant Mpro can be prone to aggregation and loss of activity. Proper storage at -80°C in a suitable buffer containing cryoprotectants like glycerol is critical. Avoid multiple freeze-thaw cycles by preparing single-use aliquots.

Conclusion: An Indispensable Tool for Antiviral Drug Discovery

The this compound fluorogenic substrate has proven to be a robust and reliable tool in the scientific community's response to the COVID-19 pandemic. Its use in high-throughput screening campaigns has been instrumental in the identification of novel inhibitors of the SARS-CoV-2 main protease.[1][8][9] The principles of its FRET-based mechanism, coupled with a well-optimized and validated assay protocol, provide researchers with a powerful platform to accelerate the discovery and development of much-needed antiviral therapeutics.

References

- Zakharova, M. Y., Kuznetsov, N. A., Dubiley, S. A., Kozyr, A. V., Fedorova, O. S., Chudakov, D. M., et al. (2021). Pre-Steady-State Kinetics of the SARS-CoV-2 Main Protease as a Powerful Tool for Antiviral Drug Discovery. Frontiers in Molecular Biosciences, 8, 645237. [Link]

- BPS Bioscience. (n.d.). 3CL Protease (SARS-CoV-1 / SARS-CoV-2) Substrate.

- ResearchGate. (n.d.). Mpro assay optimization.

- Ma, C., Sacco, M. D., Hurst, B., Townsend, J. A., Hu, Y., Szeto, T., ... & von Delft, F. (2020). Boceprevir, GC-376, and calpain inhibitors II, XII inhibit SARS-CoV-2 main protease by binding to the catalytic cysteine.

- Zhang, L., Lin, D., Sun, X., Curth, U., Drosten, C., Sauerhering, L., ... & Hilgenfeld, R. (2020). Crystal structure of SARS-CoV-2 main protease provides a basis for design of improved α-ketoamide inhibitors. Science, 368(6489), 409-412. [Link]

- Hilgenfeld, R. (2014). From SARS to MERS: crystallographic studies on coronaviral proteases and their inhibitors. Antiviral Research, 105, 13-24. [Link]

- Unal, M. A., Budak, Y., & Ceylan, B. (2021). Identification of SARS-CoV-2 inhibitors targeting Mpro and PLpro using in-cell-protease assay. Scientific Reports, 11(1), 1-16. [Link]

- Kuo, C. J., Liang, P. H., & Lin, C. K. (2004). Characterization of SARS main protease and inhibitor assay using a fluorogenic substrate.

- AnaSpec. (n.d.). This compound (Coronavirus Main Protease Fluorogenic Substrate).

Sources

- 1. Identification of SARS-CoV-2 inhibitors targeting Mpro and PLpro using in-cell-protease assay - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound (Coronavirus Main Protease Fluorogenic Substrate) [sbsgenetech.com]

- 3. Improved SARS-CoV-2 main protease high-throughput screening assay using a 5-carboxyfluorescein substrate - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Pre-Steady-State Kinetics of the SARS-CoV-2 Main Protease as a Powerful Tool for Antiviral Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 6. SARS-CoV-2 main protease drug design, assay development, and drug resistance studies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Optimization of quenched fluorescent peptide substrates of SARS-CoV-2 3CLpro main protease (Mpro) from proteomic identification of P6—P6' active site specificity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. journals.asm.org [journals.asm.org]

A Technical Guide to Dabcyl-KTSAVLQSGFRKME-EDANS: A Fluorogenic Substrate for Coronavirus 3C-like Protease

Abstract

This technical guide provides a comprehensive overview of the fluorogenic peptide substrate Dabcyl-KTSAVLQSGFRKME-EDANS. It details the molecular structure, mechanism of action based on Förster Resonance Energy Transfer (FRET), and its primary application as a sensitive and specific tool for measuring the enzymatic activity of coronavirus 3C-like protease (3CLpro), a critical enzyme in the viral replication cycle. The guide furnishes field-proven, step-by-step protocols for quality control, characterization, and utilization in high-throughput screening (HTS) assays for identifying protease inhibitors. The content is structured to provide not only methodologies but also the underlying scientific principles, ensuring researchers can effectively implement and adapt these techniques for drug discovery and virology research.

Introduction: Targeting the Engine of Viral Replication

The emergence of pathogenic coronaviruses, such as SARS-CoV and SARS-CoV-2, has underscored the urgent need for robust antiviral therapeutics. A key target in this endeavor is the 3C-like protease (3CLpro), also known as the main protease (Mpro).[1][2] This cysteine protease is essential for viral replication, as it cleaves the viral polyproteins translated from the viral RNA into functional, mature proteins.[3] Its indispensable role and high degree of conservation among coronaviruses make it an ideal target for antiviral drug development.

To facilitate the discovery of 3CLpro inhibitors, highly sensitive and specific assays are required. The peptide this compound was developed precisely for this purpose. It is an internally quenched fluorogenic substrate that leverages the principle of Förster Resonance Energy Transfer (FRET) to generate a quantifiable fluorescent signal directly proportional to protease activity.[4][5]

The Principle of FRET in Protease Assays

FRET is a non-radiative energy transfer mechanism between two chromophores, a donor fluorophore and an acceptor (quencher), when they are in close proximity (typically 10-100 Å).[6][7][8] In the context of a peptide substrate, the donor and quencher are positioned on opposite sides of a specific protease cleavage site.

-

Quenched State (Intact Peptide): The donor (EDANS) is excited by an external light source. Instead of emitting fluorescence, its energy is transferred to the nearby non-fluorescent quencher (Dabcyl). This results in minimal to no detectable fluorescence.[5][8]

-

Fluorescent State (Cleaved Peptide): Upon enzymatic cleavage of the peptide bond between the donor and quencher, they diffuse apart. The FRET process is disrupted. Now, when the donor is excited, it emits light at its characteristic wavelength, resulting in a strong, detectable fluorescent signal.[5][7]

This "turn-on" fluorescence provides a direct, real-time measure of enzymatic activity and is ideally suited for high-throughput screening.[8]

The Dabcyl-EDANS FRET Pair

The Dabcyl-EDANS pair is a classic and widely used combination for designing FRET-based protease substrates.[9]

-

EDANS (5-((2-Aminoethyl)amino)naphthalene-1-sulfonic acid): The donor fluorophore.

-

Dabcyl (4-((4-(Dimethylamino)phenyl)azo)benzoic acid): A non-fluorescent "dark" quencher.[6]

The key to their effectiveness is the excellent spectral overlap between the emission spectrum of EDANS and the absorption spectrum of Dabcyl.[6][7][9] This overlap is a fundamental requirement for efficient FRET.[9] Dabcyl's lack of native fluorescence is a significant advantage, as it eliminates background signal, leading to a higher signal-to-noise ratio upon substrate cleavage.[6]

Molecular Structure and Physicochemical Properties

The substrate consists of a 14-amino acid peptide sequence (KTSAVLQSGFRKME) flanked by Dabcyl on the N-terminus and EDANS on the C-terminus.[4][5] The specific sequence is derived from a native cleavage site for the SARS-CoV 3CLpro, ensuring high specificity. The protease cleaves the peptide bond between the Glutamine (Q) and Serine (S) residues.[2][4]

Table 1: Physicochemical and Spectral Properties

| Property | Value | Source(s) |

| Full Sequence | This compound | [4] |

| Molecular Formula | C₉₅H₁₄₁N₂₅O₂₄S₂ | [4] |

| Molecular Weight | 2081.45 g/mol | [4] |

| Target Protease | SARS-CoV family 3C-like Protease (3CLpro/Mpro) | [1][2] |

| Cleavage Site | Between Gln (Q) and Ser (S) | [2][4] |

| EDANS λex (Excitation) | ~336-355 nm | [3][5][7] |

| EDANS λem (Emission) | ~490-538 nm | [1][2][7] |

| Dabcyl λabs (Absorption) | ~453-472 nm | [3][6][7] |

| Extinction Coefficient (Dabcyl) | 15,100 M⁻¹cm⁻¹ at 472 nm | [3] |

| Extinction Coefficient (EDANS) | 5,438 M⁻¹cm⁻¹ at 336 nm | [3] |

| Km for SARS-CoV 3CLpro | ~15-17 µM | [2][3][10] |

| kcat for SARS-CoV 3CLpro | ~1.9 s⁻¹ | [3][4] |

Mechanism of Action: Visualizing Proteolytic Cleavage

The function of this compound is best understood by visualizing its two states: intact and cleaved. In its intact form, the peptide's conformation holds the Dabcyl quencher in close enough proximity to the EDANS fluorophore to suppress its emission. When 3CLpro recognizes and hydrolyzes the Q-S peptide bond, the fragments separate, liberating the EDANS fluorophore from Dabcyl's quenching effect and allowing it to fluoresce.

Caption: FRET mechanism of the this compound substrate.

Synthesis, Purification, and Quality Control